4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
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Overview
Description
4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is an organic compound that features a diazepane ring substituted with chloropyridinyl and trifluoromethylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Substitution Reactions: The chloropyridinyl and trifluoromethylpyridinyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl rings, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Strong bases like NaH or KOtBu in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings with specific chemical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-YL)methyl]-1-methyl-1,4-diazepan-5-one
- 4-[(6-Chloropyridin-3-YL)methyl]-1-([6-methylpyridin-3-YL]methyl)-1,4-diazepan-5-one
Uniqueness
4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is unique due to the presence of both chloropyridinyl and trifluoromethylpyridinyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C18H18ClF3N4O |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C18H18ClF3N4O/c19-16-4-2-14(10-24-16)12-26-8-7-25(6-5-17(26)27)11-13-1-3-15(23-9-13)18(20,21)22/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
WPHLFEGJNULIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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